molecular formula C47H81N2NaO10S B12387422 Antitrypanosomal agent 13

Antitrypanosomal agent 13

Cat. No.: B12387422
M. Wt: 889.2 g/mol
InChI Key: CVRKDSPQTJTKFR-ZZKKMBFOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Antitrypanosomal agent 13 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and South America, causing significant morbidity and mortality. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .

Chemical Reactions Analysis

Types of Reactions

Antitrypanosomal agent 13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of the original quinoline structure, each with varying degrees of antitrypanosomal activity. These derivatives are then screened for their efficacy and safety .

Scientific Research Applications

Antitrypanosomal agent 13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of antitrypanosomal agent 13 involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitrypanosomal agent 13 stands out due to its lower toxicity and higher efficacy compared to existing treatments. Its unique quinoline-based structure allows for better targeting of trypanosomal enzymes, reducing the likelihood of resistance development .

Properties

Molecular Formula

C47H81N2NaO10S

Molecular Weight

889.2 g/mol

IUPAC Name

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1

InChI Key

CVRKDSPQTJTKFR-ZZKKMBFOSA-M

Isomeric SMILES

CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+]

Canonical SMILES

CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+]

Origin of Product

United States

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